3-Phenyl-1,2,4-oxadiazole-5-thiol
Overview
Description
“3-Phenyl-1,2,4-oxadiazole-5-thiol” is a chemical compound with the linear formula C8H6N2OS . It has a molecular weight of 178.214 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “this compound”, has been a subject of interest in many research studies . For instance, N- and S-alkyl derivatives were synthesized from 5-phenyl-1,3,4-oxadiazole-2-thiones and alkyl halides . The structure elucidation was carried out by 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H6N2OS . Oxadiazoles, including this compound, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They exist in four regioisomeric structures .Scientific Research Applications
Antimicrobial Activity
3-Phenyl-1,2,4-oxadiazole-5-thiol derivatives have demonstrated significant antimicrobial properties. A study synthesized various derivatives and screened them for activity against microbes like Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and several fungi, finding that many compounds were active to varying degrees (Gul et al., 2017). Another study evaluated the antimicrobial potential of different oxadiazole derivatives, revealing significant antibacterial activity against both gram-positive and gram-negative bacteria (Kilarimath et al., 2011).
Pharmacological Potential
Oxadiazole derivatives, including this compound, have been studied for their pharmacological potential. Research has explored these compounds for their potential in inhibiting tumour growth, assessing toxicity, and evaluating their anti-inflammatory and analgesic effects. For example, a study evaluated various oxadiazole and pyrazole derivatives for their tumour inhibition and anti-inflammatory actions (Faheem, 2018).
Chemical Synthesis and Application
The compound has been used in various chemical syntheses. A study focused on a novel condensing agent, 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione], for the preparation of amides, esters, and other compounds (Saegusa et al., 1989). Another investigation used 5-phenyl-1,3,4-oxadiazole-2-thiol for glycosylation reactions under specific conditions, demonstrating its versatility in organic synthesis (Kur’yanov et al., 2006).
Photophysical Properties
Studies have also focused on the photophysical properties of these compounds. For instance, the photoinduced molecular rearrangements of 1,2,4-oxadiazoles, including this compound derivatives, have been explored to understand their behavior under specific light conditions, which is important for applications in photochemistry and materials science (Vivona et al., 1997).
Analytical Applications
The compound has been utilized in analytical chemistry as well. A method was developed for its determination using potentiometric and coulometric techniques, which could be essential for quantitative analyses in various chemical and pharmaceutical applications (Ciesielski & Krenc, 2005).
Safety and Hazards
properties
IUPAC Name |
3-phenyl-2H-1,2,4-oxadiazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUJJBZDBBYZEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)ON2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390892 | |
Record name | 3-phenyl-1,2,4-oxadiazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23152-97-8 | |
Record name | 3-phenyl-1,2,4-oxadiazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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